molecular formula C8H12O5 B1310956 diethyl (2S,3S)-oxirane-2,3-dicarboxylate CAS No. 73890-18-3

diethyl (2S,3S)-oxirane-2,3-dicarboxylate

Cat. No.: B1310956
CAS No.: 73890-18-3
M. Wt: 188.18 g/mol
InChI Key: LDFQMMUIJQDSAB-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate is an organic compound with significant importance in synthetic organic chemistry. It is a chiral epoxide, which means it contains an oxirane ring (a three-membered ring with one oxygen atom) and two ester groups. This compound is often used as a building block in the synthesis of more complex molecules due to its reactivity and chiral nature.

Mechanism of Action

Target of Action

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate, also known as (2S,3S)-diethyl oxirane-2,3-dicarboxylate, is a chiral compound It is known to be used in the synthesis of various pharmaceuticals and other organic compounds .

Mode of Action

It is known to be used in the sharpless epoxidation reaction, an enantioselective chemical reaction that prepares 2,3-epoxyalcohols from primary and secondary allylic alcohols . The compound’s interaction with its targets and the resulting changes would depend on the specific reaction it is involved in.

Pharmacokinetics

Its lipophilicity is indicated by an iLOGP of 1.33 . These properties could potentially impact the compound’s bioavailability.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be below +30°C . Other factors such as pH, presence of other chemicals, and specific reaction conditions could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2S,3S)-oxirane-2,3-dicarboxylate typically involves the transformation of diethyl L-tartrate. One common method includes the following steps :

    Bromination: Diethyl L-tartrate is treated with hydrobromic acid in acetic acid to form diethyl (2S,3S)-2-bromo-3-hydroxysuccinate.

    Epoxidation: The bromohydrin is then subjected to a base, such as sodium hydroxide, to induce intramolecular cyclization, forming the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of diols, amino alcohols, and thioethers.

    Reduction: The compound can be reduced to form diethyl (2S,3S)-2,3-dihydroxysuccinate.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then be further modified.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common reagents include sodium azide, ammonia, and alcohols. Reactions are typically carried out in polar solvents like methanol or ethanol.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Diols: Formed from nucleophilic ring opening with water or alcohols.

    Amino Alcohols: Formed from nucleophilic ring opening with amines.

    Thioethers: Formed from nucleophilic ring opening with thiols.

Scientific Research Applications

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate has numerous applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various chemical products.

Comparison with Similar Compounds

Diethyl (2S,3S)-oxirane-2,3-dicarboxylate can be compared with other similar compounds such as:

    Diethyl (2R,3R)-oxirane-2,3-dicarboxylate: The enantiomer of the compound, which has the opposite stereochemistry.

    Diethyl (2S,3S)-2,3-dihydroxysuccinate: The reduced form of the compound, lacking the oxirane ring.

    Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate: An intermediate in the synthesis of the oxirane compound.

The uniqueness of this compound lies in its chiral epoxide structure, which makes it a valuable intermediate in asymmetric synthesis and chiral resolution processes.

Properties

IUPAC Name

diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-3-11-7(9)5-6(13-5)8(10)12-4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQMMUIJQDSAB-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427326
Record name Diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73890-18-3
Record name Diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Reactant of Route 5
diethyl (2S,3S)-oxirane-2,3-dicarboxylate
Reactant of Route 6
diethyl (2S,3S)-oxirane-2,3-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.